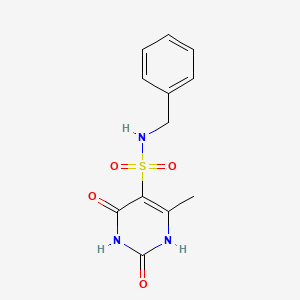![molecular formula C19H13Cl3N2O4S B11308370 4-Chloro-3-methylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11308370.png)
4-Chloro-3-methylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-methylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of sulfonyl pyrimidine carboxylates
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the chlorination of 3-methylphenol to obtain 4-chloro-3-methylphenol. This intermediate is then subjected to further reactions to introduce the sulfonyl and pyrimidine groups. The key steps include:
Chlorination: 3-methylphenol is chlorinated using reagents such as chlorine gas or sodium hypochlorite to yield 4-chloro-3-methylphenol.
Sulfonylation: The 4-chloro-3-methylphenol is reacted with chlorosulfonic acid to introduce the sulfonyl group, forming 4-chloro-3-methylphenyl sulfonyl chloride.
Pyrimidine Ring Formation: The sulfonyl chloride is then reacted with a suitable pyrimidine derivative under basic conditions to form the desired pyrimidine ring structure.
Carboxylation: Finally, the carboxylate group is introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-methylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical properties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Applications De Recherche Scientifique
4-Chloro-3-methylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of advanced materials with specific properties.
Biological Studies: Researchers investigate its biological activity and potential as a bioactive molecule in various assays.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-methylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: It can interfere with signal transduction pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-methylphenol: A simpler compound with similar structural features but lacking the sulfonyl and pyrimidine groups.
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: A related pyrimidine derivative with different substituents.
Uniqueness
4-Chloro-3-methylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C19H13Cl3N2O4S |
|---|---|
Poids moléculaire |
471.7 g/mol |
Nom IUPAC |
(4-chloro-3-methylphenyl) 5-chloro-2-[(4-chlorophenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C19H13Cl3N2O4S/c1-11-8-14(6-7-15(11)21)28-18(25)17-16(22)9-23-19(24-17)29(26,27)10-12-2-4-13(20)5-3-12/h2-9H,10H2,1H3 |
Clé InChI |
ARSLSLWRLVCWPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N-phenylacetamide](/img/structure/B11308302.png)
![N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11308306.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11308308.png)
![N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(thiophen-2-YL)-1,2-oxazole-3-carboxamide](/img/structure/B11308311.png)
![5-bromo-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide](/img/structure/B11308319.png)
![7-Chloro-2-[3-(diethylamino)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11308323.png)
![2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11308324.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methoxybenzamide](/img/structure/B11308330.png)
![2-(4-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11308331.png)

![N-(2-ethylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11308334.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11308347.png)
![2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-mesitylacetamide](/img/structure/B11308352.png)
![N-cyclohexyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11308365.png)
